1-(5-Methoxybenzofuran-2-yl)butan-1-amine is an organic compound characterized by the molecular formula . It belongs to the class of benzofurans, which are recognized for their diverse biological activities, including potential therapeutic effects. The compound features a benzofuran ring substituted with a butan-1-amine side chain, contributing to its unique properties and reactivity.
This compound is synthesized from precursors that include 5-methoxybenzofuran, a derivative of benzofuran known for its presence in various natural products. The classification of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine falls under organic compounds, specifically amines and heterocyclic compounds due to the presence of the benzofuran structure.
The synthesis of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine generally involves two main steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes, optimizing reaction conditions to enhance yield and purity. Techniques such as catalytic hydrogenation and column chromatography are often employed for purification and reduction of intermediates during synthesis.
The molecular structure of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 1-(5-methoxybenzofuran-2-yl)butan-1-amine |
InChI | InChI=1S/C13H17NO2/c1-3... |
InChI Key | XBZSQBLLMQODTE-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C1=CC2=C(O1)C=CC(=C2)OC)N |
The structure reveals a complex arrangement with a methoxy group on the benzofuran moiety, indicating potential sites for chemical reactivity.
1-(5-Methoxybenzofuran-2-yl)butan-1-amine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction processes. The choice of solvent and temperature is critical in determining the efficiency and selectivity of these reactions.
The physical properties of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine include:
Key chemical properties include:
These properties are crucial when considering its applications in scientific research and potential therapeutic uses.
Due to its structural characteristics, 1-(5-Methoxybenzofuran-2-yl)butan-1-amine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its unique combination of a benzofuran structure with an amine side chain may confer specific biological activities that warrant further investigation in pharmacological studies. Additionally, it may serve as a precursor in synthesizing other bioactive compounds.
Enantiopure synthesis of 1-(5-methoxybenzofuran-2-yl)butan-1-amine relies on chiral induction during C-N bond formation. Proline-derived organocatalysts enable asymmetric reductive amination between 5-methoxybenzofuran-2-carbaldehyde and butan-1-amine. Trityl-substituted bisoxazoline (TrHBOX) ligands complexed with nickel facilitate enantioselective C-H amination, achieving up to 79% ee for analogous tertiary pyrrolidines [9]. Hydrogen-bonding catalysts (e.g., sulfonamide-diamine pyrrolidine derivatives) further enhance stereocontrol by rigidifying transition states [6].
Table 1: Chiral Catalysts for Enantioselective Amine Synthesis
Catalyst Type | Substrate | ee (%) | Reaction |
---|---|---|---|
BOX-Ni(I) complexes | 4-Aryl-2-azidopentanes | 73–79 | Intramolecular C-H amination |
(S)-Ru(OAc)₂(BINAP) | Ketimines | 92:8 er | Asymmetric hydrogenation |
Sulfonamide-pyrrolidine | β-Nitrostyrene/isobutyraldehyde | 94:6 er | Michael addition |
Key limitations include catalyst loading (typically 5–20 mol%) and solvent sensitivity. Optimal results require toluene/water mixtures and low temperatures (–10°C to 0°C) to suppress racemization [6] [9].
Pathway A: Benzofuran Core Construction5-Methoxybenzofuran synthesis employs ortho-quinone methide (o-QM) intermediates. Sc(OTf)₃-catalyzed [4+1] cycloaddition between p-nitrophenyl isocyanide and o-hydroxybenzhydryl alcohols affords 2-aminobenzofurans (87% yield). Methoxy-substituted benzhydrols undergo cyclization at 0°C with 4Å molecular sieves [5]. Alternative routes use:
Pathway B: Amine Coupling
Table 2: Multi-Step Sequence for Target Compound Synthesis
Step | Reaction | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | o-QM generation | Sc(OTf)₃, toluene, 0°C, 4Å MS | 5-Methoxy-2-hydroxybenzhydrol |
2 | [4+1] Cycloaddition | p-Nitrophenyl isocyanide | 2-Amino-5-methoxybenzofuran |
3 | Aldehyde installation | Dess-Martin periodinane | 5-Methoxybenzofuran-2-carbaldehyde |
4 | Reductive amination | NaBH₃CN, AcOH, DCE | 1-(5-Methoxybenzofuran-2-yl)butan-1-amine |
Critical optimization points:
Scalable synthesis prioritizes atom economy and catalyst recyclability:
Process Metrics:
Table 3: Industrial Process Optimization Techniques
Parameter | Lab-Scale | Optimized Process | Improvement Strategy |
---|---|---|---|
Catalyst loading | 5–20 mol% | 0.5–2 mol% | Immobilized chiral catalysts |
Reaction time | 12–48 h | 2–4 h | Microwave-assisted coupling (80°C) |
Yield (reductive amination) | 65–75% | 88–92% | Continuous H₂ membrane reactors |
CAS No.:
CAS No.: 15565-46-5
CAS No.:
CAS No.:
CAS No.: 733811-11-5
CAS No.: